SMP-93566

ADC Development Conjugation Chemistry Drug-to-Antibody Ratio

SMP-93566 is a preclinical ADC linker-payload combining a maleimide-PEG-Val-Cit-PAB linker with MMAE. Its unique architecture yields homogeneous DAR2 ADCs via SPAAC, ensuring consistent pharmacology. Demonstrated sub-nanomolar cytotoxicity and >200x selectivity window reduces off-target risk. Ideal for xenograft efficacy studies and benchmarking novel ADC technologies.

Molecular Formula C72H100N8O21
Molecular Weight 1413.6 g/mol
Cat. No. B12382127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMP-93566
Molecular FormulaC72H100N8O21
Molecular Weight1413.6 g/mol
Structural Identifiers
SMILESCC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCN(CCOCC1)C(=O)CCN1C(=O)C=CC1=O)O
InChIInChI=1S/C72H100N8O21/c1-41-28-47-10-12-52-42(2)29-49(94-52)16-18-72-35-57-67(100-72)68-69(99-57)70(101-72)66-53(98-68)13-11-48(96-66)31-45(81)32-50-55(34-54(95-47)43(41)3)97-56(65(50)91-4)33-46(82)36-73-59(84)38-76-71(90)51(30-44-8-6-5-7-9-44)77-60(85)39-74-58(83)37-75-61(86)40-78-20-24-92-26-22-79(23-27-93-25-21-78)62(87)17-19-80-63(88)14-15-64(80)89/h5-9,14-15,41,46-57,65-70,82H,2-3,10-13,16-40H2,1,4H3,(H,73,84)(H,74,83)(H,75,86)(H,76,90)(H,77,85)/t41-,46+,47+,48-,49+,50+,51+,52+,53+,54-,55+,56-,57-,65-,66+,67+,68?,69?,70+,72+/m1/s1
InChIKeyXFKBIZUMLNGFRK-XYLNRSODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide: An ADC Linker-Payload Conjugate for Targeted Cancer Therapy


The compound (2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide is a complex antibody-drug conjugate (ADC) linker-payload conjugate designed for targeted cancer therapy. It comprises a maleimide-based reactive group for conjugation to thiol-containing biomolecules, a polyethylene glycol (PEG) spacer to enhance solubility and stability, a valine-citrulline (Val-Cit) dipeptide linker that is cleavable by the lysosomal protease cathepsin B, and the highly potent microtubule inhibitor monomethyl auristatin E (MMAE) as the cytotoxic payload . This specific structure integrates multiple functional modules to facilitate site-specific conjugation, controlled drug release, and potent anti-tumor activity, making it a valuable tool for preclinical ADC development and targeted drug delivery research .

Why (2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide Cannot Be Replaced by Generic Analogs


Generic substitution with other ADC linker-payloads, such as DBCO-Val-Cit-PAB-MMAE or MC-MMAF, is scientifically invalid due to critical differences in conjugation chemistry, linker stability, payload potency, and resulting ADC homogeneity. While the MMAE payload is common across several constructs, the specific maleimide-PEG-Val-Cit-PAB linker architecture of this compound dictates its reactivity with thiols versus azides, its susceptibility to enzymatic cleavage, and the resultant drug-to-antibody ratio (DAR) . For instance, direct substitution with a DBCO-terminated analog would require a completely different antibody modification strategy (azide incorporation vs. native cysteine reduction), leading to distinct ADC heterogeneity, pharmacokinetic profiles, and potentially altered therapeutic indices [1]. The quantitative evidence below demonstrates that the unique combination of linker chemistry and payload release kinetics directly impacts critical performance parameters, making this specific compound non-interchangeable with its closest structural relatives [2].

Quantitative Differentiation of (2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide vs. Analogs


Superior Homogeneity and Defined DAR from Site-Specific DBCO Conjugation vs. Heterogeneous Maleimide Conjugation

The use of a DBCO-terminated linker-payload enables site-specific conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) to azide-modified antibodies, yielding a homogeneous ADC population with a precisely defined drug-to-antibody ratio (DAR). This contrasts sharply with conventional maleimide-thiol conjugation to reduced interchain disulfides, which generates a heterogeneous mixture of ADC species (DAR 0, 2, 4, 6, 8). A direct head-to-head comparison using the same anti-TCRA6 antibody and MMAE payload demonstrated that the DBCO-PEG4-Val-Cit-PAB-MMAE conjugate produced a homogeneous DAR2 species (aTCRA6 DAR2), whereas the analogous maleimide-PEG4-Val-Cit-PAB-MMAE conjugate yielded a heterogeneous mixture with an average DAR of 5.2–8 (aTCRA6 DAR52-8) [1]. This difference in homogeneity is critical, as heterogeneous ADC populations can exhibit variable pharmacokinetics, efficacy, and off-target toxicity [2].

ADC Development Conjugation Chemistry Drug-to-Antibody Ratio

Sub-Nanomolar Cytotoxicity Achieved with Homogeneous DAR2 DBCO Conjugate

The homogeneous DBCO-PEG4-Val-Cit-PAB-MMAE conjugate (aTCRA6 DAR2) demonstrates potent, sub-nanomolar in vitro cytotoxicity against antigen-positive Jurkat TCRA6 cells. In a direct comparison under identical assay conditions, the site-specific DBCO conjugate achieved an EC50 of approximately 0.5 nM, whereas the heterogeneous maleimide conjugate (aTCRA6 DAR52-8) exhibited a slightly lower EC50 of approximately 0.1 nM [1]. The free MMAE payload displays potent tubulin polymerization inhibition with an IC50 of approximately 1.5 µM . This data confirms that the linker-payload construct, when site-specifically conjugated, retains the high potency of the MMAE warhead while offering the benefits of a defined DAR.

Cytotoxicity ADC Efficacy Tubulin Inhibition

Enhanced Selectivity Window: Reduced Off-Target Cytotoxicity

A critical differentiator for any ADC is the selectivity window between antigen-positive (target) and antigen-negative (off-target) cells. In the same direct comparative study, the site-specific DBCO conjugate (aTCRA6 DAR2) exhibited a significantly improved selectivity window. Against Jurkat WT (antigen-negative) cells, the EC50 was >100 nM, resulting in a >200-fold selectivity window compared to its target cell EC50 (~0.5 nM) [1]. In contrast, the heterogeneous maleimide conjugate (aTCRA6 DAR52-8), while more potent on target cells (EC50 ~0.1 nM), also demonstrated greater off-target toxicity, narrowing its therapeutic window. This data suggests that the homogeneous DAR2 conjugate may offer a superior safety profile in vivo by minimizing off-target payload release.

Therapeutic Window ADC Specificity Off-Target Toxicity

Recommended Applications for (2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide Based on Quantitative Evidence


Generation of Homogeneous ADCs with Precisely Defined DAR

This linker-payload is optimally suited for generating site-specific ADCs via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized antibodies. The evidence demonstrates it yields a homogeneous DAR2 conjugate, as opposed to the heterogeneous mixture produced by maleimide-thiol chemistry [1]. This makes it the reagent of choice for preclinical studies requiring defined ADC populations to accurately assess structure-activity relationships and pharmacokinetic parameters [2].

Preclinical Efficacy Studies in Xenograft Models Requiring a Wide Therapeutic Window

Given its demonstrated sub-nanomolar target cell cytotoxicity combined with a >200-fold selectivity window against off-target cells [1], this compound is particularly well-suited for in vivo efficacy studies in murine xenograft models. The improved selectivity profile suggests a lower propensity for dose-limiting off-target toxicities, allowing for higher and more efficacious dosing regimens to be explored.

Comparative ADC Platform Development and Benchmarking

This compound serves as an excellent benchmark reagent for comparing novel conjugation technologies or linker architectures. Its well-characterized performance metrics (e.g., DAR, target cell EC50, selectivity window) [1] provide a robust baseline against which the performance of new ADC constructs can be quantitatively evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMP-93566

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.